2-[(Diethylamino)methyl]thiophenol
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Overview
Description
2-[(Diethylamino)methyl]thiophenol is a compound that belongs to the class of thiophenols, which are aromatic sulfur-containing compounds. Thiophenols are known for their distinctive odor and are used in various chemical applications due to their reactivity and ability to form strong bonds with metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Diethylamino)methyl]thiophenol typically involves the reaction of thiophenol with diethylamine and formaldehyde. This reaction is known as the Mannich reaction, which is a classic method for forming carbon-nitrogen bonds. The reaction conditions usually involve the use of an acid catalyst, such as hydrochloric acid, and the reaction is carried out at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants, leading to higher yields and more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
2-[(Diethylamino)methyl]thiophenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can convert the compound into thiols or other sulfur-containing derivatives.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides
Reduction: Thiols, sulfides
Substitution: Nitrothiophenols, halothiophenols
Scientific Research Applications
2-[(Diethylamino)methyl]thiophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(Diethylamino)methyl]thiophenol involves its ability to interact with various molecular targets. The compound can form strong bonds with metal ions, which can affect enzyme activity and other biological processes. Additionally, its aromatic structure allows it to participate in π-π interactions with other aromatic compounds, influencing its reactivity and interactions in biological systems.
Comparison with Similar Compounds
Similar Compounds
Thiophenol: The parent compound, which lacks the diethylamino and methyl groups.
4-Methylthiophenol: A derivative with a methyl group on the aromatic ring.
2-Aminothiophenol: A compound with an amino group instead of the diethylamino group.
Uniqueness
2-[(Diethylamino)methyl]thiophenol is unique due to the presence of the diethylamino and methyl groups, which enhance its reactivity and potential biological activity. These functional groups allow for a wider range of chemical reactions and interactions compared to simpler thiophenol derivatives.
Properties
IUPAC Name |
2-(diethylaminomethyl)benzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS/c1-3-12(4-2)9-10-7-5-6-8-11(10)13/h5-8,13H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAVFKFZANSHLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=CC=C1S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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